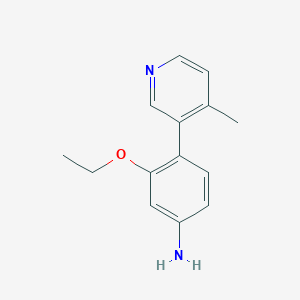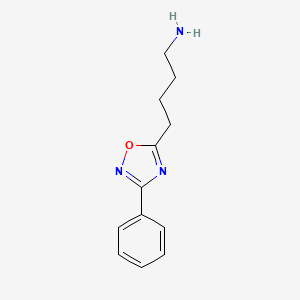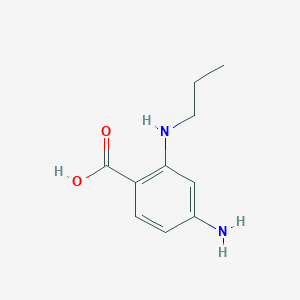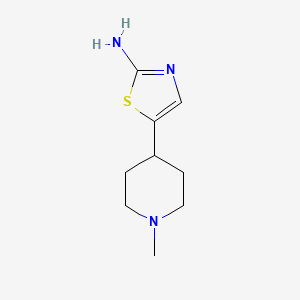![molecular formula C38H20Br2 B13881080 8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,20-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene is a complex organic compound characterized by its unique heptacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反応の分析
Types of Reactions
8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenyl derivatives, while substitution reactions can produce a variety of functionalized heptacyclic compounds.
科学的研究の応用
8,20-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25
Chemistry: The compound’s unique structure makes it a subject of interest for studying complex organic synthesis and reaction mechanisms.
Biology: Its potential biological activity may be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: Research may investigate its potential therapeutic effects or use as a diagnostic tool.
Industry: The compound could be used in the development of advanced materials or as a precursor for other specialized chemicals.
作用機序
The mechanism of action for 8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
Similar compounds include other brominated and phenyl-substituted heptacyclic compounds, such as:
- 2,5-Dibromo-3,4-dihexylthiophene
- 5,5′-Dibromo-3,3′-didodecyl-2,2′-bithiophene
- 1,3-Dibromo-5,5-dimethylhydantoin
Uniqueness
8,20-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene is unique due to its specific heptacyclic structure and the presence of both bromine and phenyl groups
特性
分子式 |
C38H20Br2 |
|---|---|
分子量 |
636.4 g/mol |
IUPAC名 |
8,20-dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene |
InChI |
InChI=1S/C38H20Br2/c39-29-19-17-27-34-24(29)14-8-16-26(34)36-32(22-11-5-2-6-12-22)38-28-18-20-30(40)23-13-7-15-25(33(23)28)35(38)31(37(27)36)21-9-3-1-4-10-21/h1-20H |
InChIキー |
ZAHFWUAZWYHVLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=C2C7=CC=CC8=C(C=CC6=C87)Br)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



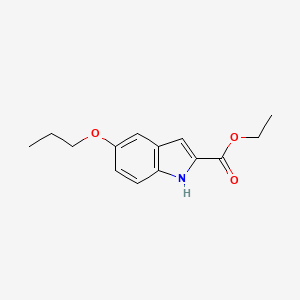
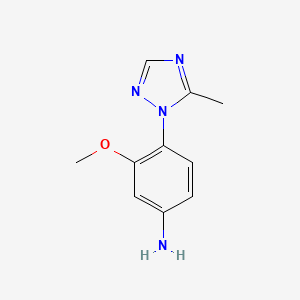
![6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)
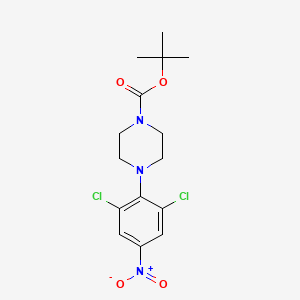
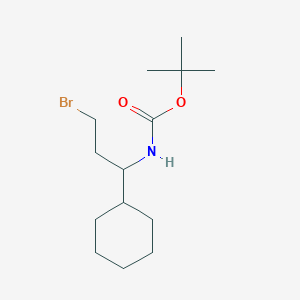
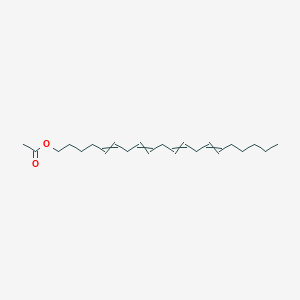

![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
